molecular formula C7H7F3N2O3 B1419586 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid CAS No. 1211096-65-9

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

Cat. No.: B1419586
CAS No.: 1211096-65-9
M. Wt: 224.14 g/mol
InChI Key: DOSITXNCMGQCHR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while nucleophilic substitution can lead to various substituted imidazole derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
  • 3-Hydroxy-4,4,4-trifluorobutyric acid
  • 4,4,4-Trifluoro-3-hydroxy-3-methyl-butanoic acid

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is unique due to the presence of both trifluoromethyl and imidazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazole ring provides opportunities for specific interactions with biological targets .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated compound notable for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and an imidazole moiety, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, including data tables and case studies.

  • Molecular Formula : C8H9F3N2O3
  • Molecular Weight : 238.16 g/mol
  • CAS Number : 871478-30-7

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. The presence of the imidazole ring contributes to the compound's ability to interact with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have indicated that derivatives of imidazole, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:

  • Activity against Bacteria : Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds often fall below 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Pathogen
Trifluoromethyl imidazole derivative<10Staphylococcus aureus
Trifluoromethyl imidazole derivative<10Escherichia coli

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro. For example:

  • Cytokine Inhibition : In models of inflammation induced by interleukin-1 (IL-1), related compounds have shown a reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated through various preclinical studies:

  • Cell Line Studies : Compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .
Cell LineIC50 (µM)Reference
HeLa5.0
MCF-73.5

Case Studies

  • Study on Cell Proliferation : A study evaluated the effects of a related trifluoromethyl imidazole derivative on cell proliferation in cancer models. The results indicated a significant decrease in cell viability at concentrations above 10 µM.
  • In Vivo Models : In vivo studies using murine models have shown that administration of trifluoromethyl imidazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSITXNCMGQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 2
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 3
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 4
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 5
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 6
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

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